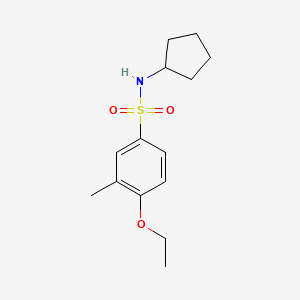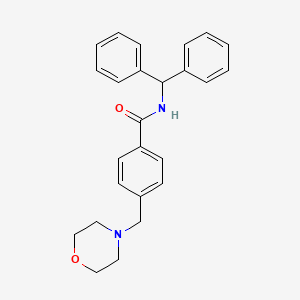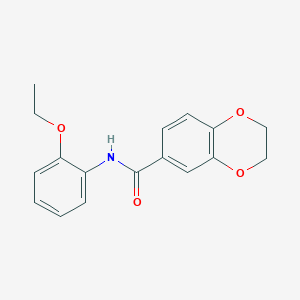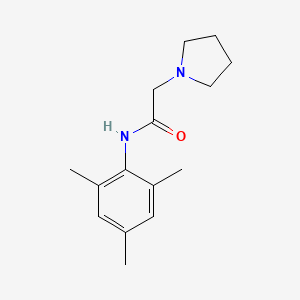![molecular formula C16H22Cl2N2O2S B4396056 2-[(2,6-dichlorobenzyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4396056.png)
2-[(2,6-dichlorobenzyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide
Übersicht
Beschreibung
2-[(2,6-dichlorobenzyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide, commonly known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research and stem cell biology. DAPT is a gamma-secretase inhibitor that has been shown to inhibit the Notch signaling pathway, which plays a crucial role in cell differentiation and proliferation.
Wissenschaftliche Forschungsanwendungen
DAPT has been extensively studied for its potential applications in cancer research and stem cell biology. In cancer research, DAPT has been shown to inhibit the growth and proliferation of cancer cells by blocking the Notch signaling pathway, which is often overactive in cancer cells. In stem cell biology, DAPT has been used to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes.
Wirkmechanismus
DAPT works by inhibiting the gamma-secretase enzyme, which is responsible for cleaving the Notch receptor protein. When the Notch receptor is cleaved, it releases an intracellular domain that activates the Notch signaling pathway. By inhibiting gamma-secretase, DAPT prevents the activation of the Notch signaling pathway, leading to the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects. In cancer cells, DAPT inhibits cell proliferation and induces apoptosis, or programmed cell death. In stem cells, DAPT promotes the differentiation of stem cells into specific cell types. DAPT has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DAPT in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to selectively target the pathway without affecting other cellular processes. However, DAPT can also have off-target effects, and its effectiveness can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on DAPT. One area of interest is the development of more potent and specific gamma-secretase inhibitors. Another area of interest is the investigation of the role of the Notch signaling pathway in other cellular processes, such as immune function and tissue regeneration. Additionally, DAPT may have potential applications in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease.
Eigenschaften
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2S/c17-14-3-1-4-15(18)13(14)11-23-12-16(21)19-5-2-6-20-7-9-22-10-8-20/h1,3-4H,2,5-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDBEYHQQGVTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CSCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dichlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4395975.png)
![3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4395982.png)

![N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4396001.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4396009.png)
![1,5-dimethyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate](/img/structure/B4396024.png)

![4-benzyl-1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4396034.png)




![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4396069.png)
